molecular formula C16H9NO2 B5742403 3H-naphtho[1,2,3-de]quinoline-2,7-dione

3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B5742403
M. Wt: 247.25 g/mol
InChI Key: CTSKAPUYEZZYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-600676 is a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (mTOR). It has an inhibitory concentration (IC50) of 9 nanomolar (nM) and selectively inhibits mTOR over phosphoinositide 3-kinase alpha (PI3Kα) and phosphoinositide 3-kinase gamma (PI3Kγ) by more than 100-fold and 500-fold, respectively . This compound is primarily used in scientific research to study the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-600676 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of WAY-600676 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product. The exact methods and conditions used in industrial production are proprietary and not publicly available.

Chemical Reactions Analysis

Types of Reactions

WAY-600676 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives of WAY-600676, while reduction may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

WAY-600676 has a wide range of scientific research applications, including:

    Chemistry: Used to study the mTOR signaling pathway and its role in cellular processes.

    Biology: Investigates the effects of mTOR inhibition on cell growth, proliferation, and survival.

    Medicine: Explores potential therapeutic applications in diseases such as cancer, where mTOR signaling is often dysregulated.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the mTOR pathway.

Comparison with Similar Compounds

WAY-600676 is unique in its high selectivity for mTOR over PI3Kα and PI3Kγ. Similar compounds include:

    Rapamycin: Another mTOR inhibitor, but with a different mechanism of action and lower selectivity.

    Torin1: A potent and selective mTOR inhibitor with a similar mechanism of action but different chemical structure.

    KU-0063794: Another selective mTOR inhibitor with distinct structural features and inhibitory properties.

WAY-600676 stands out due to its high selectivity and potency, making it a valuable tool in scientific research.

Properties

IUPAC Name

14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2/c18-14-8-12-9-4-1-2-5-10(9)16(19)11-6-3-7-13(17-14)15(11)12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSKAPUYEZZYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=O)NC4=CC=CC(=C43)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-naphtho[1,2,3-de]quinoline-2,7-dione
Reactant of Route 2
3H-naphtho[1,2,3-de]quinoline-2,7-dione
Reactant of Route 3
3H-naphtho[1,2,3-de]quinoline-2,7-dione
Reactant of Route 4
3H-naphtho[1,2,3-de]quinoline-2,7-dione
Reactant of Route 5
3H-naphtho[1,2,3-de]quinoline-2,7-dione
Reactant of Route 6
Reactant of Route 6
3H-naphtho[1,2,3-de]quinoline-2,7-dione
Customer
Q & A

Q1: What makes 3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives interesting for anticancer drug development?

A1: Research suggests that some this compound derivatives display promising in vitro cytotoxicity against various cancer cell lines, including those resistant to cisplatin []. This is particularly relevant as cisplatin resistance is a major hurdle in cancer treatment. Specifically, 6-[3-(diethylamino)propyl]-3H-naphtho[1,2,3-de]quinoline-2,7-dione (3e) has been identified as a potential lead compound due to its cytotoxic properties and lack of cross-resistance with cisplatin in resistant cell lines []. This suggests a different mechanism of action compared to cisplatin, offering a potential alternative for treating resistant cancers.

Q2: How do these compounds interact with their biological targets?

A2: While the exact mechanism is still under investigation, this compound derivatives are suggested to act as DNA intercalators []. This means they insert themselves between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell death. This mechanism is supported by the structural features of these compounds, which often possess planar aromatic systems conducive to intercalation.

Q3: Beyond anticancer activity, are there other therapeutic applications for this compound derivatives?

A3: Yes, research indicates that this compound derivatives can inhibit Glycogen Synthase Kinase-3 (GSK-3) []. GSK-3 is an enzyme implicated in various diseases, including Alzheimer’s disease and psychiatric disorders, making its inhibition a potential therapeutic strategy. Notably, compound 19, a 1-(alkylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione derivative, displayed promising inhibitory activity against GSK-3 isoforms, with additional inhibitory effects on PKCγ [].

Q4: How does the structure of this compound influence its activity?

A4: Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds. For example, introducing specific substituents on the 1-position of the this compound scaffold significantly impacts its GSK-3 inhibitory potency and selectivity profile []. Researchers found that alkyl- and aryl- substituents at this position led to different selectivity profiles against a panel of kinases, highlighting the importance of SAR studies in drug development [].

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